Superior Viral Load Reduction in Human Challenge Model vs. Placebo
In a Phase 2a human challenge study, Lumicitabine treatment resulted in an 85-88% reduction in the viral load area under the curve (AUC) compared to placebo, with the most effective regimen (750 mg loading dose + 500 mg maintenance) demonstrating the highest level of viral suppression [1].
| Evidence Dimension | RSV Viral Load AUC Reduction (log10 PFUe × h/mL) |
|---|---|
| Target Compound Data | AUC of 59.9 for 750/500 mg dose group |
| Comparator Or Baseline | Placebo group AUC of 500.9 |
| Quantified Difference | 85-88% reduction (P≤0.001) |
| Conditions | Phase 2a, randomized, double-blind, placebo-controlled trial in healthy adults experimentally infected with RSV (NCT02094365). |
Why This Matters
This demonstrates a direct, quantitative, and statistically significant antiviral effect in a controlled human model, a key differentiator for selecting this compound as a positive control or for mechanism-of-action studies.
- [1] DeVincenzo, J. P., et al. (2015). Activity of Oral ALS-008176 in a Respiratory Syncytial Virus Challenge Study. New England Journal of Medicine, 373(21), 2048-2058. View Source
